(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1,1-Dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a benzothiazine core with a pyrrolidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves the oxidation of benzo[b][1,4]thiazines under mild conditions. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a base like sodium hydroxide . The reaction proceeds through the formation of an intermediate sulfone, which is then coupled with pyrrolidine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the benzothiazine ring, followed by oxidation and subsequent coupling with pyrrolidine. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.
Biology and Medicine: It has shown promise in various pharmacological studies, including antimicrobial, antiviral, and anticancer activities . Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The biological activity of (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is primarily due to its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. The exact mechanism may involve binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
4H-1,4-Benzothiazine: Used in the synthesis of various pharmaceuticals.
Uniqueness: (1,1-Dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone stands out due to its unique combination of a benzothiazine core with a pyrrolidinyl group, which enhances its biological activity and potential therapeutic applications .
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(20-12-6-7-13-20)18-14-21(15-8-2-1-3-9-15)16-10-4-5-11-17(16)25(18,23)24/h1-5,8-11,14H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFNYTZGTQBZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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